molecular formula C23H17FO5S B11423919 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)propanoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)propanoate

Cat. No.: B11423919
M. Wt: 424.4 g/mol
InChI Key: UGJPVLKITKGAGR-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)PROPANOATE is a complex organic compound that features a benzoxathiol core with a fluorophenoxy propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)PROPANOATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanoate moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its fluorophenoxy group is known to enhance binding affinity and selectivity towards biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity, allowing it to modulate the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)PROPANOATE lies in its benzoxathiol core, which imparts distinct chemical and biological properties. This core structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17FO5S

Molecular Weight

424.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C23H17FO5S/c1-13-3-5-15(6-4-13)19-11-18(12-20-21(19)29-23(26)30-20)28-22(25)14(2)27-17-9-7-16(24)8-10-17/h3-12,14H,1-2H3

InChI Key

UGJPVLKITKGAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C(C)OC4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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